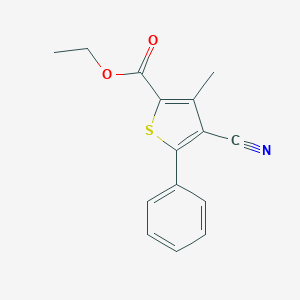![molecular formula C24H19N3O B273678 N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide](/img/structure/B273678.png)
N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide (DMIB) is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DMIB is a member of the indoloquinazoline family of compounds and has been found to possess a range of biological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic effects. In
Mecanismo De Acción
The exact mechanism of action of N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide is not yet fully understood. However, studies have suggested that it may act by inhibiting certain signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and anti-angiogenic properties, this compound has been shown to have antioxidant effects, which could make it useful in the treatment of oxidative stress-related diseases. This compound has also been found to have neuroprotective effects, with studies showing that it can protect neurons from damage caused by ischemia and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide is that it is relatively easy to synthesize, making it accessible for use in lab experiments. Additionally, this compound has been found to have low toxicity in animal studies, which could make it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is that its mechanism of action is not yet fully understood, which could make it difficult to optimize its use as a therapeutic agent.
Direcciones Futuras
There are many potential future directions for research on N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide. One area of interest is the development of this compound as a cancer treatment, with studies focusing on optimizing its anti-tumor effects and identifying the most effective dosing regimens. Additionally, there is potential for this compound to be used in the treatment of other diseases characterized by abnormal cell proliferation or inflammation, such as rheumatoid arthritis and asthma. Further studies are also needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use as a therapeutic agent.
Métodos De Síntesis
N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide can be synthesized using a multi-step process that involves the reaction of 2,6-dimethylindole with 2-chloroquinazoline in the presence of a base, followed by the reaction of the resulting intermediate with benzoyl chloride. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide has been the subject of numerous studies due to its potential as a therapeutic agent. It has been found to possess anti-tumor properties, with studies showing that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to have anti-inflammatory effects, with studies demonstrating its ability to reduce inflammation in models of rheumatoid arthritis and asthma. Additionally, this compound has been shown to have anti-angiogenic effects, which could make it a promising treatment for diseases characterized by abnormal blood vessel growth, such as cancer.
Propiedades
Fórmula molecular |
C24H19N3O |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide |
InChI |
InChI=1S/C24H19N3O/c1-15-12-13-20-19(14-15)23-22(26-24(28)17-8-4-3-5-9-17)18-10-6-7-11-21(18)27(23)16(2)25-20/h3-14H,1-2H3,(H,26,28) |
Clave InChI |
VDCCRUDJBPFDIM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N3C2=C(C4=CC=CC=C43)NC(=O)C5=CC=CC=C5)C |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(N3C2=C(C4=CC=CC=C43)NC(=O)C5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 2-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B273598.png)

![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide](/img/structure/B273602.png)

![8-Bromo-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B273606.png)
![8-Chloro-4-piperidin-1-ylpyrimido[4,5-b][1,4]benzoxazepine](/img/structure/B273607.png)
![2,7-Dimethyl-4-chloro-6-carbethoxy-8h-pyrimido[5,4-b][1,4]oxazine](/img/structure/B273608.png)
![5,5,10-Trimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B273609.png)
![6-acetyl-5-{3-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B273611.png)
![diethyl 2-[[[(Z)-2-(2,4-dichloro-5-nitrobenzoyl)-3-ethoxy-3-oxoprop-1-enyl]amino]methylidene]propanedioate](/img/structure/B273616.png)

